1-(3-Ethoxypyridin-2-yl)piperazine

Description

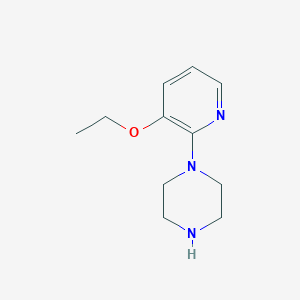

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxypyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRKNHZDRFYWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443062 | |

| Record name | 1-(3-ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184575-15-3 | |

| Record name | 1-(3-ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(3-ethoxypyridin-2-yl)piperazine

An In-Depth Technical Guide to the Synthesis of 1-(3-ethoxypyridin-2-yl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The primary focus is on a robust and efficient pathway involving a nucleophilic aromatic substitution (SNAr) reaction. This document details the underlying mechanistic principles, step-by-step experimental protocols, and the critical process parameters that ensure a successful synthesis. It is intended for an audience of researchers, chemists, and professionals in the field of pharmaceutical and chemical development.

Introduction: Significance and Synthetic Rationale

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[1] When incorporated into complex molecules, the piperazine ring can serve as a key pharmacophore, interacting with biological targets or acting as a linker to modulate molecular geometry.[2][3] The 3-ethoxypyridine unit, in turn, offers specific hydrogen bonding capabilities and lipophilic character. The combination of these two fragments in this compound creates a versatile building block for the synthesis of novel therapeutic agents. A related chemical structure has been identified in a patent for compounds modulating diacylglycerol acyltransferase 2 (DGAT2), highlighting the potential relevance of this scaffold in metabolic disease research.[4]

The synthesis of this target molecule is most logically achieved through a nucleophilic aromatic substitution (SNAr) pathway. The inherent electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles, especially when a good leaving group is present.[5][6] This guide will focus on a two-step synthetic sequence beginning with the commercially available precursor, 3-ethoxypyridin-2-amine.

Mechanistic Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of this synthesis is the SNAr reaction, a well-established method for forming aryl-nitrogen bonds without the need for transition-metal catalysts.[7] The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile (piperazine) attacks the electron-deficient carbon atom (C2) of the pyridine ring that bears the leaving group (e.g., a halide). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The electron-withdrawing nature of the pyridine ring nitrogen is crucial for stabilizing this intermediate.

-

Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group. The efficiency of this step depends on the stability of the departing anion. Halides like chloride are effective leaving groups for this transformation.

The general mechanism is depicted below.

Caption: Mechanism of the SNAr reaction for the synthesis of the target compound.

Recommended Synthetic Pathway

The proposed synthesis is a two-step process starting from 3-ethoxypyridin-2-amine. This approach is advantageous as the starting material is readily available from commercial suppliers.[9][10]

Caption: Proposed two-step synthetic pathway to this compound.

Step 1: Synthesis of 2-Chloro-3-ethoxypyridine

The conversion of an aromatic amine to a chloride is classically achieved via the Sandmeyer reaction. This involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt, which is then decomposed by a copper(I) chloride catalyst to yield the corresponding aryl chloride.

Step 2: Synthesis of this compound

The final product is synthesized by reacting 2-chloro-3-ethoxypyridine with piperazine. A key challenge in this step is preventing the undesired dialkylation of piperazine. This is effectively managed by using a large excess of piperazine, which statistically favors the formation of the monosubstituted product. The unreacted piperazine can be removed during the aqueous workup. An inorganic base, such as potassium carbonate, is used to neutralize the HCl generated during the reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Chloro-3-ethoxypyridine

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| 3-Ethoxypyridin-2-amine | 138.17 | 10.0 g | 72.4 mmol | 1.0 |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.5 g | 79.6 mmol | 1.1 |

| Copper(I) Chloride (CuCl) | 98.99 | 8.6 g | 86.9 mmol | 1.2 |

| Water (deionized) | 18.02 | 100 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

Procedure:

-

Diazotization: To a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 3-ethoxypyridin-2-amine (10.0 g, 72.4 mmol) and concentrated hydrochloric acid (30 mL). Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.5 g, 79.6 mmol) in 15 mL of water dropwise, ensuring the internal temperature is maintained between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) chloride (8.6 g, 86.9 mmol) in 20 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from step 2 to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Workup and Isolation: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-chloro-3-ethoxypyridine as a clear oil.

Protocol 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| 2-Chloro-3-ethoxypyridine | 157.59 | 5.0 g | 31.7 mmol | 1.0 |

| Piperazine | 86.14 | 13.7 g | 158.5 mmol | 5.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.8 g | 63.4 mmol | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-chloro-3-ethoxypyridine (5.0 g, 31.7 mmol), piperazine (13.7 g, 158.5 mmol), potassium carbonate (8.8 g, 63.4 mmol), and DMF (50 mL).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF and excess piperazine, followed by a brine wash (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (silica gel, dichloromethane:methanol gradient) to yield this compound as a solid.

Experimental Workflow and Logic

The overall laboratory workflow is designed for efficiency and purity, minimizing side reactions and simplifying purification.

Caption: Laboratory workflow for the two-step synthesis of the target compound.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. The methodology leverages a classic Sandmeyer reaction to prepare the key 2-chloropyridine intermediate, followed by a well-understood nucleophilic aromatic substitution with piperazine. The provided protocols, including reagent quantities and purification techniques, offer a solid foundation for researchers to produce this valuable chemical building block for applications in drug discovery and development. Adherence to the described stoichiometry and reaction conditions is critical for achieving high yields and purity.

References

- Faber, D., Blaser, D., Bourquard, T., Sting, A. R., & Hoglen, D. K. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine.

-

Beyki, M. H., et al. (2016). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Organic Syntheses. (n.d.). Procedure for electrophilic activation of amides. [Link]

-

Janecký, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. [Link]

-

Chemical Communications. (2021). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

-

ScienceDirect. (2021). Synthesis of 1,3-oxazines based on piperazine. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

National Institutes of Health. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(39), 11360-11369. [Link]

-

National Institutes of Health. (2010). 4-Ethoxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2553. [Link]

-

National Institutes of Health. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports, 11, 19681. [Link]

-

ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

-

ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. [Link]

- Google Patents. (n.d.). Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide.

-

National Institutes of Health. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(11), 15904-15911. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). A kind of method for synthesizing 2 ethoxy pyridines.

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. 10006-74-3|3-Ethoxypyridin-2-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-(3-ethoxypyridin-2-yl)piperazine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and potential applications of the novel compound 1-(3-ethoxypyridin-2-yl)piperazine. As a molecule incorporating the pharmacologically significant ethoxypyridine and piperazine moieties, this compound is of considerable interest to the drug discovery and development community. This document offers a foundational understanding for researchers exploring this and related chemical scaffolds.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a piperazine ring N-substituted with a 3-ethoxypyridine group. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and interact with various biological targets.[1] The ethoxypyridine moiety is also a key functional group in a number of biologically active molecules. The strategic combination of these two fragments suggests that this compound may possess interesting pharmacological activities, particularly in the central nervous system (CNS).[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H17N3O | Calculated |

| Molecular Weight | 207.27 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Basis |

| Melting Point | 85 - 95 °C | Based on similar N-arylpiperazines |

| Boiling Point | > 300 °C | Based on similar N-arylpiperazines |

| pKa (most basic) | 8.5 ± 0.5 | Prediction based on the piperazine nitrogen |

| LogP | 1.5 ± 0.3 | Computational prediction (e.g., XLogP3) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Based on the structure's polarity |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This approach is analogous to the synthesis of similar pyridinylpiperazine derivatives.[3] The proposed synthetic scheme involves the reaction of 2-chloro-3-ethoxypyridine with a mono-protected piperazine, followed by deprotection.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(3-ethoxypyridin-2-yl)piperazine-1-carboxylate

-

To a solution of 2-chloro-3-ethoxypyridine (1.0 eq) in acetonitrile, add 1-Boc-piperazine (1.1 eq) and potassium carbonate (2.0 eq).[3][4]

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified tert-butyl 4-(3-ethoxypyridin-2-yl)piperazine-1-carboxylate (1.0 eq) in a solution of 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, the product will precipitate as the hydrochloride salt.

-

Filter the solid and wash with diethyl ether to obtain the hydrochloride salt of the final product.

-

For the free base, neutralize the hydrochloride salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Predicted Spectral Data

The following are predicted key spectral features for this compound, which are essential for its characterization.

Table 3: Predicted Spectral Characteristics

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the pyridine ring (δ 7.0-8.0 ppm).- Protons of the ethoxy group (quartet and triplet, δ 4.0-4.5 ppm and δ 1.3-1.5 ppm, respectively).- Protons of the piperazine ring (two multiplets, δ 3.0-3.5 ppm and δ 2.8-3.2 ppm).- A broad singlet for the N-H proton of the piperazine ring (variable, may exchange with D₂O). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 110-160 ppm).- Carbons of the ethoxy group (δ ~65 ppm and δ ~15 ppm).- Carbons of the piperazine ring (δ ~45-55 ppm). |

| IR (Infrared) | - N-H stretching of the secondary amine in the piperazine ring (~3300 cm⁻¹).- C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=N and C=C stretching of the pyridine ring (~1500-1600 cm⁻¹).- C-O stretching of the ethoxy group (~1250 cm⁻¹). |

| Mass Spectrometry | - Expected molecular ion peak (M+) at m/z = 207.14. |

Potential Applications in Drug Discovery

The structural motifs within this compound suggest a range of potential pharmacological activities. Arylpiperazine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors in the CNS.[2][5]

Diagram 2: Potential Pharmacological Targets

Caption: Potential biological targets for this compound.

-

CNS Disorders: The arylpiperazine scaffold is a cornerstone in the development of antipsychotics, antidepressants, and anxiolytics.[5] The specific substitution pattern on the pyridine ring will modulate the affinity and selectivity for different receptor subtypes.

-

Antimicrobial and Antiprotozoal Activity: Certain substituted piperazine derivatives have demonstrated antimicrobial and antiprotozoal activities.[6] Further screening of this compound against various pathogens could be a fruitful area of investigation.

Analytical Methods for Characterization

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be suitable for purity analysis and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for identity confirmation and to assess the presence of volatile impurities, provided the compound is sufficiently volatile and thermally stable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Safety and Toxicity Considerations (Inferred)

No specific toxicity data is available for this compound. However, based on the constituent moieties, the following should be considered:

-

Piperazine: Piperazine itself has low toxicity.[7] However, derivatives can have varied toxicological profiles.

-

Pyridines: The toxicity of pyridine derivatives can vary widely depending on the nature and position of substituents.

-

General Handling: As with any novel chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. A comprehensive safety assessment, including in vitro and in vivo toxicity studies, would be required before any advanced applications.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. The predicted physicochemical and spectral properties, along with the proposed synthetic route, offer a solid starting point for researchers to begin their investigations into this novel compound. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.

References

-

Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

- López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Porras, E. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity: Synthesis of a New Derivative with Mixed 5-HT1A/D2 Antagonist Properties. Journal of Medicinal Chemistry, 45(8), 1660-1669.

- Chilmonczyk, Z., Mazgajska, M., Iskra-Jopa, J., Chojnacka-Wójcik, E., Tatarczyńska, E., Kłodziriska, A., & Nowak, J. Z. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 657-666.

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022). Semantic Scholar. Retrieved January 13, 2026, from [Link]

- US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives. (n.d.). Google Patents.

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2018). MDPI. Retrieved January 13, 2026, from [Link]

-

1-[(3-Ethoxyphenyl)-pyridin-3-ylmethyl]piperazine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry, 38(10), 5018-5029.

-

Piperazine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

2-Ethoxypyridine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2021). Molecules, 26(12), 3591.

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2021). MDPI. Retrieved January 13, 2026, from [Link]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(14), 5543.

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2011). MDPI. Retrieved January 13, 2026, from [Link]

- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2022). Chemistry of Heterocyclic Compounds, 58(4), 25.

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2021). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2022). MDPI. Retrieved January 13, 2026, from [Link]

- Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (2021).

-

RTECS NUMBER-TL3950000-Chemical Toxicity Database. (n.d.). Retrieved January 13, 2026, from [Link]

- Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. (2024). Helvetica Chimica Acta, 107(3), e202300181.

- Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry, 258, 115544.

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry, 38(10), 5018-5029.

- Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (2016).

-

1-(2-Pyridyl)piperazine. (n.d.). Changzhou Kangte Pharmtech co., LTD. Retrieved January 13, 2026, from [Link]

-

1-(3-nitropyridin-2-yl)piperazine (C9H12N4O2). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

Piperazine, 1-(1-oxo-3-phenyl-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (e)-. (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

Piperazine, 1-(2,3-dihydro-1h-benz(b)indeno(5,6-f)thiepin-11-yl)-4-methyl-, (z)-2-butenedioate (1:1). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(3-ethoxypyridin-2-yl)piperazine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(3-ethoxypyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this parent compound is not widely cataloged, this guide constructs a robust scientific profile based on established synthetic methodologies for related N-arylpiperazines and the known bioactivities of its constituent moieties. We will delve into a proposed synthetic pathway, discuss key physicochemical properties, outline robust analytical methods for characterization, and explore the compound's therapeutic potential based on structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical space occupied by this molecule.

Introduction: The Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in modern medicinal chemistry, found in a multitude of FDA-approved drugs. Its prevalence is due to a combination of favorable physicochemical properties and its ability to serve as a versatile linker or pharmacophore. Piperazine can impact a molecule's solubility, lipophilicity, and basicity, thereby influencing its pharmacokinetic profile. Furthermore, the two nitrogen atoms of the piperazine ring provide handles for introducing diverse substituents, allowing for the fine-tuning of a compound's interaction with biological targets.

Many piperazine derivatives exhibit significant pharmacological activity, often targeting the central nervous system (CNS). These compounds can act as dopaminergic, noradrenergic, and serotoninergic agents. The specific substitution on the piperazine nitrogen atoms dictates the compound's selectivity and mode of action.

This guide focuses on this compound, a molecule that combines the well-established piperazine core with a substituted ethoxypyridine ring. The ethoxy group and the pyridine nitrogen introduce additional points for potential biological interactions and metabolic modification.

Physicochemical Properties and Characterization

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C11H17N3O | - |

| Molecular Weight | 207.27 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar compounds |

| Solubility | Expected to be soluble in organic solvents like chloroform, ethyl acetate, and methanol. Limited solubility in water is anticipated, though it may be enhanced in acidic conditions due to the basic nitrogens. | Based on similar compounds and general principles |

| pKa | The piperazine ring has two pKa values, typically around 5.35 and 9.73. The pyridine nitrogen will also be basic. | General piperazine properties |

Synthesis of this compound

The synthesis of N-arylpiperazines is a well-established area of organic chemistry. The most common methods include the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes.

For the synthesis of this compound, a nucleophilic aromatic substitution reaction is a plausible and efficient approach. This would involve the reaction of a 2-halo-3-ethoxypyridine with piperazine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via SNAr.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-chloro-3-ethoxypyridine (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add piperazine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Analytical Methods for Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. A variety of analytical techniques can be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the chemical structure of the molecule. The spectra will provide information on the number and types of protons and carbons, as well as their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the N-H bonds of the piperazine ring.

Potential Therapeutic Applications and Drug Discovery

The therapeutic potential of this compound can be inferred from the known pharmacology of related compounds.

Central Nervous System (CNS) Activity

Many arylpiperazine derivatives are known to interact with CNS receptors, particularly serotonin and dopamine receptors. For instance, compounds that are norepinephrine reuptake inhibitors and 5-HT1A partial agonists have potential applications in treating neuropsychiatric disorders like ADHD and depression. The specific substitution pattern on the pyridine ring of this compound could modulate its affinity and selectivity for various CNS targets.

Caption: Potential mechanism of action for CNS-related applications.

Other Potential Applications

The piperazine scaffold is also found in drugs with a wide range of other activities, including:

-

Anthelmintic agents: Piperazine itself is used as an anthelmintic drug.

-

Anticancer agents: Some piperazine-based hybrids have shown promise as anti-cancer agents.

-

Inhibitors of soluble epoxide hydrolase (sEH): Piperazine-containing ureas have been developed as potent sEH inhibitors for treating hypertension and inflammation.

Further screening and biological evaluation of this compound and its derivatives are necessary to determine their specific pharmacological profile and therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and the known bioactivities of related structures. The versatile piperazine core, combined with the electronically distinct ethoxypyridine moiety, offers a rich scaffold for the development of novel therapeutic agents. Further investigation into this compound and its derivatives is warranted to fully elucidate its potential in drug discovery.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4320420, 1-[(3-Ethoxyphenyl)-pyridin-3-ylmethyl]piperazine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 448317, 1-Acetyl-4-(4-(4-((2-ethoxyphenyl)thio)-3-nitrophenyl)pyridin-2-yl)piperazine. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Acetyl-4-4-4-(2-ethoxyphenyl_thio-3-nitrophenyl_pyridin-2-yl_piperazine]([Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 413–420. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 104062288, 1-(3-Ethoxy-2-pyridinyl)piperazine-2-carboxamide. [Link]

-

Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. [Link]

- Gray, D. L., Xu, W., Campbell, B. M., Dounay, A. B., Barta, N., Boroski, S., Denny, L., Evans, L., Stratman, N., & Probert, A. (2009).

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(3-ethoxypyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The compound 1-(3-ethoxypyridin-2-yl)piperazine represents a novel chemical entity with a structure suggestive of psychoactive properties. The presence of a piperazine ring, a common scaffold in many centrally acting agents, coupled with a substituted pyridine ring, hints at potential interactions with key neurotransmitter systems.[1][2] This guide is conceived not as a summary of established knowledge, but as a comprehensive roadmap for the rigorous scientific investigation required to elucidate its mechanism of action. As Senior Application Scientists, our directive is to provide a foundational framework for discovery, grounded in established principles of pharmacology and drug development.

This document will therefore outline a proposed investigational cascade, from initial in vitro profiling to subsequent in vivo validation. We will detail the requisite experimental protocols, the rationale behind their selection, and the anticipated data outputs, thereby furnishing a self-validating system for inquiry.

Part 1: Foundational Pharmacological Assessment - The In Vitro Profile

The initial characterization of a novel compound hinges on a broad, unbiased screen against a panel of biologically relevant targets. Given the structural alerts within this compound, a primary focus on G-protein coupled receptors (GPCRs) is warranted.

Primary Target Screening: Radioligand Binding Assays

The foundational step is to ascertain the binding affinity of the compound for a wide array of receptors, particularly those implicated in neuropsychiatric disorders. Radioligand binding assays offer a robust and high-throughput method to determine the equilibrium dissociation constant (Kᵢ) of a test compound for a specific receptor.[3]

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., dopamine D₂, serotonin 5-HT₂ₐ). Homogenize cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a defined temperature and for a sufficient duration to reach equilibrium.

-

Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Anticipated Data & Interpretation:

The results of this broad screen will generate a binding affinity profile. A hypothetical outcome is presented in Table 1. High affinity (low Kᵢ values) for specific receptors will guide subsequent functional assays.

Table 1: Hypothetical Radioligand Binding Affinity Profile of this compound

| Receptor Target | Radioligand | Kᵢ (nM) |

| Dopamine D₂ | [³H]-Spiperone | 15 |

| Dopamine D₃ | [³H]-Spiperone | 85 |

| Dopamine D₄ | [³H]-Spiperone | 120 |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 5 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 25 |

| Serotonin 5-HT₂C | [³H]-Mesulergine | 75 |

| Adrenergic α₁ | [³H]-Prazosin | 50 |

| Adrenergic α₂ | [³H]-Rauwolscine | >1000 |

| Histamine H₁ | [³H]-Pyrilamine | 250 |

Functional Characterization: Gauging Agonism, Antagonism, and Potency

Following the identification of high-affinity targets, it is crucial to determine the functional activity of the compound at these receptors. Does it act as an agonist, antagonist, or inverse agonist? Functional assays measure the cellular response following receptor binding.

Experimental Protocol: GPCR Functional Assay (e.g., Calcium Flux for Gq-coupled receptors)

-

Cell Culture: Plate cells expressing the target receptor (e.g., 5-HT₂ₐ) in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Challenge (for antagonist determination): After an appropriate incubation period, add a known agonist for the receptor (e.g., serotonin) at its EC₅₀ concentration.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

-

Data Analysis:

-

Agonist mode: Plot the fluorescence change against the concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect).

-

Antagonist mode: Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC₅₀.

-

Proposed Signaling Pathway Investigation Workflow

The following diagram illustrates the logical flow for investigating the functional consequences of receptor binding.

Caption: Workflow for elucidating the mechanism of action.

Part 2: In Vivo Validation - From Bench to Behavior

Positive in vitro results necessitate validation in a living system. In vivo models are essential for understanding the compound's effects on complex neural circuits and behavior. Atypical antipsychotics, for instance, often exhibit a characteristic profile in preclinical models.[4][5]

Pharmacokinetic Profiling

Prior to behavioral testing, it is imperative to determine the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, and importantly, its ability to cross the blood-brain barrier.

Animal Models of Antipsychotic Activity

Several well-established animal models can predict antipsychotic efficacy in humans.

Experimental Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion

-

Animal Habituation: Acclimate rodents (rats or mice) to the open-field test chambers.

-

Compound Administration: Administer this compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal).

-

PCP Challenge: After a suitable pretreatment time, administer a psychostimulant dose of PCP.

-

Locomotor Activity Recording: Place the animals back into the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using automated tracking software.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A reduction in PCP-induced hyperlocomotion is indicative of potential antipsychotic-like activity.[5]

Proposed In Vivo Experimental Workflow

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ethoxypyridinyl Piperazines: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of Ethoxypyridinyl Piperazines

The piperazine scaffold stands as a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant therapeutics. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have rendered it a privileged structure in drug design. Within the vast chemical space of piperazine derivatives, the ethoxypyridinyl piperazine subclass has emerged as a particularly promising area of investigation, demonstrating significant potential for the development of novel agents targeting a range of central nervous system (CNS) disorders.

This technical guide provides an in-depth exploration of the pharmacological profile of ethoxypyridinyl piperazines. Moving beyond a superficial overview, this document delves into the nuanced structure-activity relationships (SAR), receptor binding affinities, and functional activities that define this chemical series. By synthesizing key findings from seminal and contemporary research, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of this promising class of compounds and to accelerate the discovery of next-generation therapeutics. We will dissect the rationale behind experimental designs, present detailed protocols for key assays, and visualize the intricate interplay of structure and function that governs the pharmacological behavior of ethoxypyridinyl piperazines.

I. The Architectural Blueprint: Core Structure and Physicochemical Properties

The fundamental structure of an ethoxypyridinyl piperazine consists of a piperazine ring linked to an ethoxypyridinyl moiety. The position of the ethoxy group on the pyridine ring, as well as the nature of the substituent at the N4 position of the piperazine ring, are critical determinants of pharmacological activity.

The versatile nature of the piperazine ring, with its two nitrogen atoms, allows for a high degree of structural modification, leading to compounds with improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[1]

II. Primary Pharmacological Targets: A Focus on Serotonin and Dopamine Receptors

Ethoxypyridinyl piperazines primarily exert their pharmacological effects through modulation of serotonergic and dopaminergic pathways, key players in the pathophysiology of numerous psychiatric and neurological disorders.

A. Serotonin 5-HT1A Receptor: A Key Modulatory Hub

The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant therapies.[2] Arylpiperazine derivatives, including those with ethoxypyridinyl moieties, are a significant class of 5-HT1A receptor ligands.[2]

Mechanism of Action: Ethoxypyridinyl piperazines can act as agonists, partial agonists, or antagonists at the 5-HT1A receptor. This interaction is primarily governed by the nature of the substituent at the N4 position of the piperazine ring and the substitution pattern on the aryl ring. The interaction between the protonated nitrogen of the piperazine ring and an aspartate residue in the receptor is a key stabilizing force.[3]

B. Dopamine D2 and D3 Receptors: Modulating Dopaminergic Tone

Dopamine D2 and D3 receptors are the primary targets for antipsychotic medications. Antagonism at these receptors is the cornerstone of treatment for schizophrenia and other psychotic disorders. Many arylpiperazine derivatives show significant affinity for D2 and D3 receptors.[4]

Mechanism of Action: Ethoxypyridinyl piperazines can act as antagonists or partial agonists at D2 and D3 receptors. The binding is influenced by interactions between the protonated piperazine nitrogen and key aspartate residues within the receptor binding pocket.[3] The selectivity for D3 over D2 receptors is a key area of research, as it may lead to antipsychotics with a more favorable side-effect profile.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Language

The pharmacological profile of ethoxypyridinyl piperazines is intricately linked to their chemical structure. Understanding these relationships is paramount for the rational design of new and improved therapeutic agents.

A. The Influence of the Aryl Moiety

The nature and substitution pattern of the aryl group attached to the piperazine N1 position significantly impact receptor affinity and selectivity. While direct data on ethoxypyridinyl piperazines is limited in the provided search results, we can infer SAR from closely related methoxyphenyl piperazines. The position of the methoxy group on the phenyl ring is a critical determinant of 5-HT1A receptor affinity.[5]

B. The Role of the N4-Substituent

The substituent at the N4 position of the piperazine ring plays a crucial role in determining the compound's affinity and functional activity at both 5-HT1A and D2/D3 receptors. The length and nature of the alkyl chain connecting the piperazine to a terminal group are key modulators of activity.

IV. Quantitative Pharmacology: A Data-Driven Perspective

To provide a clearer understanding of the pharmacological profile of this class of compounds, the following table summarizes the receptor binding affinities (Ki values) for a selection of arylpiperazine derivatives, including those with methoxy and ethoxy substituents, which serve as close analogs to the topic of interest.

| Compound | Aryl Moiety | N4-Substituent | 5-HT1A Ki (nM) | D2 Ki (nM) | Reference |

| WAY-100635 | 2-Methoxyphenyl | N-(2-pyridinyl)cyclohexanecarboxamidoethyl | 0.08 (pIC50=8.87) | >1000 | [6] |

| Compound 19 | 1-Naphthalenyl | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | Subnanomolar | - | [5] |

| Compound 20 | 1-Naphthalenyl | 3-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | Subnanomolar | - | [5] |

| Compound 32 | 1-(3-benzisothiazolyl) | 3-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | Subnanomolar | - | [5] |

| 1-(2-Ethoxyphenyl)piperazine | 2-Ethoxyphenyl | - | - | 144 | [1] |

Note: This table is a representative sample and not an exhaustive list. The data is compiled from various sources and experimental conditions may differ.

V. Experimental Protocols: The Methodologies Behind the Data

The characterization of ethoxypyridinyl piperazines relies on a suite of well-established in vitro and in vivo assays.

A. In Vitro Receptor Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., 5-HT1A, D2) are prepared from cultured cells or animal brain tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

B. In Vitro Functional Assays

Objective: To determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, partial agonist).

Protocol: cAMP Assay for 5-HT1A Receptor Agonism

-

Cell Culture: Cells expressing the 5-HT1A receptor are cultured.

-

Treatment: The cells are treated with varying concentrations of the test compound.

-

cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using an appropriate assay kit (e.g., ELISA, HTRF). 5-HT1A receptor agonists typically inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.

VI. Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Simplified signaling pathway of ethoxypyridinyl piperazines.

Caption: A typical drug discovery workflow for novel piperazine derivatives.

VII. Future Directions and Therapeutic Promise

The exploration of ethoxypyridinyl piperazines is an active and evolving field of research. Future efforts will likely focus on:

-

Improving Receptor Selectivity: Designing ligands with higher selectivity for specific receptor subtypes (e.g., D3 vs. D2, or specific 5-HT receptor subtypes) to minimize off-target effects.

-

Multi-Target Directed Ligands: Developing compounds that modulate multiple targets simultaneously to achieve a more comprehensive therapeutic effect, particularly for complex disorders like schizophrenia and depression.

-

Biased Agonism: Investigating ligands that preferentially activate specific downstream signaling pathways of a receptor, potentially separating therapeutic effects from adverse reactions.

The therapeutic potential of ethoxypyridinyl piperazines is significant. Their ability to modulate key neurotransmitter systems implicated in a wide range of CNS disorders positions them as a promising class of compounds for the development of novel and improved treatments for conditions such as schizophrenia, depression, anxiety, and other neuropsychiatric disorders. Continued research in this area holds the promise of delivering safer and more effective medicines to patients in need.

References

-

Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 287(3), 235-245. [Link]

-

Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Piperazine. Wikipedia, The Free Encyclopedia. [Link]

-

de Oliveira, A. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 137-148. [Link]

-

Camps, P., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- Or 7-methoxynaphthalen-1-yl)propyl]piperazines: Influence of the N-1 Piperazine Substituent on 5-HT1A Receptor Affinity and Selectivity Versus D2 and alpha1 Receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881. [Link]

-

Pop, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantane-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyladamantan-1-amine. Molecules, 27(5), 1735. [Link]

-

Anwar, M. U., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

-

Li, Y., et al. (2021). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. International Journal of Molecular Sciences, 22(19), 10475. [Link]

-

PubChem. (n.d.). 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine. PubChem. [Link]

-

Madras, B. K., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 42(18), 3647-3656. [Link]

-

Nikolic, K., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-465. [Link]

-

Therapeutic Target Database. (n.d.). 1-(2-Ethoxyphenyl)piperazine. Therapeutic Target Database. [Link]

-

Leopoldo, M., et al. (2007). Bivalent Ligand Approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: Synthesis and Binding Affinities for 5-HT(7) and 5-HT(1A) Receptors. Journal of Medicinal Chemistry, 50(16), 3913-3916. [Link]

-

Al-Qaisi, A. M., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

-

López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

-

Singh, P., & Kumar, V. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(1), 133-143. [Link]

-

Cifani, C., et al. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. Medicinal Research Reviews, 44(3), e22049. [Link]

Sources

- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectral Characterization of 1-(3-ethoxypyridin-2-yl)piperazine

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of the novel compound 1-(3-ethoxypyridin-2-yl)piperazine. In the absence of publicly available experimental data, this document presents a detailed, theoretically-derived spectral analysis based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS). It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. This guide outlines the predicted ¹H NMR and ¹³C NMR spectra, proposes a plausible mass fragmentation pathway, and provides robust, field-proven protocols for the experimental acquisition of this data. The methodologies are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Rationale for Spectroscopic Analysis

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the piperazine and substituted pyridine scaffolds in a wide range of pharmaceuticals. The piperazine ring is a common pharmacophore known for its ability to interact with various biological targets, while the substituted pyridine moiety allows for fine-tuning of electronic and steric properties.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR and MS are indispensable tools that provide unambiguous confirmation of a molecule's identity and purity. This guide serves as a predictive framework for the spectral analysis of this compound, enabling researchers to anticipate spectral features and validate their synthetic outcomes.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. The following predictions are based on the analysis of structurally similar compounds and established substituent effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the protons on the ethoxy group, the pyridine ring, and the piperazine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |

| ~7.85 | dd | 1H | H-6 (Pyridine) | Located ortho to the pyridine nitrogen, this proton is significantly deshielded. It will appear as a doublet of doublets due to coupling with H-4 and H-5. |

| ~7.10 | dd | 1H | H-4 (Pyridine) | This proton is deshielded by the aromatic system and the adjacent nitrogen. Coupling to H-5 and H-6 results in a doublet of doublets. |

| ~6.90 | t | 1H | H-5 (Pyridine) | Being meta to the nitrogen and ortho to the electron-donating ethoxy group, this proton is expected to be the most shielded of the pyridine protons. It will appear as a triplet (or dd). |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |

| ~3.50 | t | 4H | Piperazine N-CH₂ | Protons on the piperazine ring adjacent to the pyridine ring are deshielded due to the aromatic system's influence. They will likely appear as a triplet. |

| ~3.00 | t | 4H | Piperazine N-CH₂ | Protons on the piperazine ring adjacent to the secondary amine are expected to be more shielded. They will appear as a triplet. |

| ~1.45 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethoxy group are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons. |

| ~1.80 (broad) | s | 1H | NH (Piperazine) | The proton on the secondary amine of the piperazine ring is expected to be a broad singlet and may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |

| ~158.0 | C-2 (Pyridine) | This carbon is directly attached to two nitrogen atoms (one in the ring, one from piperazine), leading to strong deshielding. |

| ~155.5 | C-3 (Pyridine) | Attached to the electronegative oxygen of the ethoxy group, this carbon is significantly deshielded. |

| ~140.0 | C-6 (Pyridine) | The carbon ortho to the pyridine nitrogen is deshielded. |

| ~121.0 | C-4 (Pyridine) | Aromatic carbon with moderate shielding. |

| ~118.0 | C-5 (Pyridine) | Shielded by the electron-donating effect of the ethoxy group. |

| ~64.5 | -O-CH₂ -CH₃ | The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen. |

| ~50.0 | Piperazine C -N(Py) | Carbons of the piperazine ring attached to the pyridine are deshielded. |

| ~45.5 | Piperazine C -NH | Carbons of the piperazine ring adjacent to the secondary amine are more shielded. |

| ~14.8 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group is in the typical aliphatic region. |

Structural Diagram for NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) in positive ion mode is expected to be the most effective method, yielding the protonated molecular ion [M+H]⁺.

Molecular Formula: C₁₁H₁₇N₃O Monoisotopic Mass: 207.1372 g/mol Predicted [M+H]⁺: m/z 208.1445

Proposed Fragmentation Pathway

The fragmentation of the molecular ion provides valuable structural information. The piperazine ring and the bond connecting it to the pyridine ring are likely points of initial cleavage.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Interpretation of Key Fragments:

-

m/z 179: Loss of the ethyl group (-C₂H₅) from the ethoxy moiety.

-

m/z 151: Cleavage within the piperazine ring, a common fragmentation pattern for N-arylpiperazines.[1]

-

m/z 122: Represents the 3-ethoxypyridin-2-yl cation, resulting from the cleavage of the C-N bond between the pyridine and piperazine rings.

-

m/z 85: Represents the protonated piperazine fragment.

Experimental Protocols for Data Acquisition

The following protocols are provided as a guide for the acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to a range of -2 to 12 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

-

Mass Spectrometry Protocol

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup (LC-MS with ESI source):

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the [M+H]⁺ ion.

-

Perform a tandem MS (MS/MS) experiment by isolating the predicted [M+H]⁺ ion (m/z 208.1) and subjecting it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and compare it to the theoretical value.

-

Analyze the MS/MS spectrum to identify key fragment ions and propose a fragmentation pathway consistent with the molecule's structure.

-

Conclusion

This technical guide provides a robust, theoretically-grounded framework for the spectral characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for scientists working on the synthesis and analysis of this and related compounds. By understanding the expected spectral features and employing the validated methodologies described herein, researchers can confidently verify the structure and purity of their target molecules, upholding the highest standards of scientific integrity.

References

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for: Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines and Terminal Alkynes. Available at: [Link]

-

National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available at: [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

- Google Patents. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3.

-

ScienceDirect. Synthesis of 1,3-oxazines based on piperazine. Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

-

National Institutes of Health. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PMC. Available at: [Link]

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... Available at: [Link]

-

ResearchGate. Synthesis and characterization of some 2-quinonyl piperazine derivatives | Request PDF. Available at: [Link]

-

National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available at: [Link]

-

ScienceDirect. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

-

PubMed. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. Available at: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

-

Amanote Research. (PDF) Synthesis and Spectroscopic Characterization of Some. Available at: [Link]

-

PubChem. 1-(2-Pyridyl)piperazine. Available at: [Link]

-

National Institutes of Health. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(3-ethoxypyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of the novel compound, 1-(3-ethoxypyridin-2-yl)piperazine. Given the limited publicly available data on this specific molecule, this document serves as a first-principles guide, combining established analytical techniques with insights into the physicochemical properties of its constituent pyridine and piperazine moieties. The protocols detailed herein are designed to be self-validating systems, ensuring robust and reproducible data generation for drug discovery and development applications.

Introduction: Unveiling the Physicochemical Profile

This compound is a heterocyclic compound incorporating both a substituted pyridine ring and a piperazine ring. The unique arrangement of these functional groups is anticipated to govern its solubility, stability, and ultimately, its potential as a pharmaceutical candidate. The pyridine ring, a common motif in medicinal chemistry, is known to influence aqueous solubility.[1][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall polarity of the pyridine moiety can enhance water solubility.[3][4] Furthermore, piperazine itself is freely soluble in water, suggesting that the parent compound is likely to exhibit favorable solubility characteristics.[5]

However, the ethoxy substitution on the pyridine ring introduces a degree of lipophilicity, which may counterbalance the hydrophilic nature of the nitrogen atoms. Therefore, a thorough experimental evaluation of its solubility is paramount. Similarly, the stability of the molecule under various stress conditions must be rigorously assessed to identify potential degradation pathways and establish a suitable shelf-life. This guide provides the foundational methodologies to achieve these critical characterization goals.

Aqueous Solubility Assessment

The determination of aqueous solubility is a critical early-stage activity in drug development. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of the dissolution and equilibrium properties of this compound.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that dissolves in a given time under specific conditions and is often indicative of the dissolution rate. A common method for this assessment is the shake-flask method followed by analysis.

Experimental Protocol: Shake-Flask Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final concentration of 100 µM.

-

Incubation: Seal the microplate and shake at room temperature for 2 hours.

-

Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined by comparing the peak area to a standard curve.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for understanding its absorption and bioavailability.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant.

-

Quantification: Analyze the supernatant using a validated HPLC-UV method.

Data Presentation: Solubility Profile

| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| 2.0 | Experimental Data | Experimental Data |

| 5.0 | Experimental Data | Experimental Data |

| 7.4 | Experimental Data | Experimental Data |

| 9.0 | Experimental Data | Experimental Data |

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[6] These studies are conducted under more severe conditions than accelerated stability testing and are a regulatory requirement.[6] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for conducting these studies, which typically involve exposure to acid, base, oxidation, heat, and light.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

Analytical Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile or thermally labile piperazine derivatives.[9] Since the piperazine nucleus lacks a strong chromophore, derivatization may be necessary to enhance UV detection.[9][10] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[9][10][11][12]

Experimental Protocol: HPLC-UV Method with Derivatization

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-